(4-Ethoxy-2-methoxyphenyl)methanol

Description

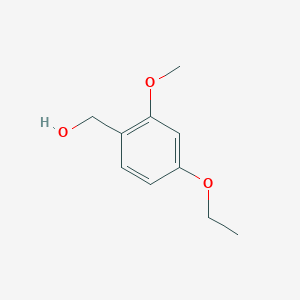

(4-Ethoxy-2-methoxyphenyl)methanol is a benzyl alcohol derivative featuring a methoxy group at the ortho position (C2) and an ethoxy group at the para position (C4) on the aromatic ring, with a hydroxymethyl (-CH2OH) group attached to the benzene core. Its molecular formula is C10H14O3, with a molecular weight of 182.22 g/mol. The compound’s structure combines electron-donating substituents (methoxy and ethoxy) that influence its electronic, steric, and solubility properties.

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(4-ethoxy-2-methoxyphenyl)methanol |

InChI |

InChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)10(6-9)12-2/h4-6,11H,3,7H2,1-2H3 |

InChI Key |

GQEQVURUDDYBFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone. For instance, 4-ethoxy-2-methoxybenzaldehyde can be reduced using sodium borohydride (NaBH4) in methanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reduction reactions using catalytic hydrogenation. This process employs hydrogen gas (H2) and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde or ketone precursor to the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Further reduction can convert the alcohol to the corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

Oxidation: 4-Ethoxy-2-methoxybenzaldehyde or 4-Ethoxy-2-methoxyacetophenone.

Reduction: 4-Ethoxy-2-methoxyphenylethane.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-Ethoxy-2-methoxyphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Ethoxy-2-methoxyphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of both ethoxy and methoxy groups can influence its reactivity and binding affinity to various proteins and receptors.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations

(a) 4-Methoxybenzyl Alcohol (CAS 105-13-5)

- Structure : A simpler analog with a single para-methoxy group (-OCH3) and a hydroxymethyl group.

- Molecular Formula : C8H10O2 (MW: 138.16 g/mol).

- Key Differences : The absence of the ethoxy group and ortho-methoxy substituent reduces steric hindrance and lipophilicity compared to the target compound. This increases its water solubility .

(b) (4-Methoxy-2-methylphenyl)methanol (CAS 52289-55-1)

- Structure : Contains a methyl (-CH3) group at C2 and a methoxy group at C4.

- Molecular Formula : C9H12O2 (MW: 152.19 g/mol).

- Key Differences : The methyl group is less polar than ethoxy, leading to lower lipophilicity. Steric effects at C2 are milder compared to the target’s ortho-methoxy group .

(c) 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8)

Substituent Effects on Physical Properties

*Predicted properties based on substituent effects.

Chemical Reactivity and Stability

Oxidation and Esterification

Benzyl alcohols like this compound are prone to oxidation (forming ketones) and esterification. However, steric hindrance from the ortho-methoxy group may slow reactions compared to less hindered analogs like 4-methoxybenzyl alcohol .

Acidity

The hydroxyl group in benzyl alcohols is less acidic than phenols (e.g., 4-(Ethoxymethyl)-2-methoxyphenol, ). The target compound’s pKa is expected to be higher (~15–16) compared to phenolic analogs (pKa ~10) due to reduced resonance stabilization of the conjugate base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.